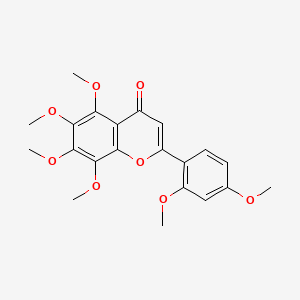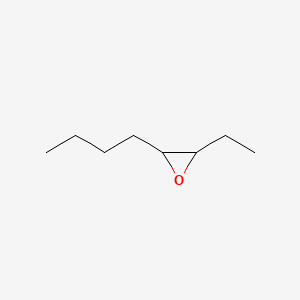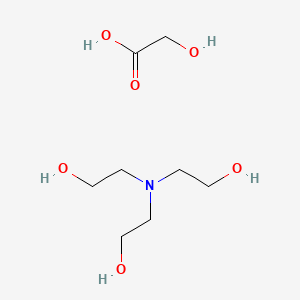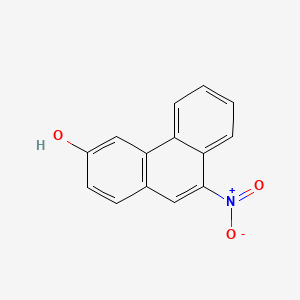
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride is a synthetic compound known for its applications in various scientific fields, particularly in cancer research. This compound is a derivative of anthracenedione, characterized by the presence of bis(2-hydroxyethyl)amino groups, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride typically involves the reaction of 9,10-anthracenedione with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bis(2-hydroxyethyl)amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
科学的研究の応用
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to cell cycle progression and apoptosis.
Medicine: Investigated for its potential anticancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The compound exerts its effects primarily through the inhibition of cell cycle progression. It blocks the cell cycle at the G2-M phases, leading to cell cycle arrest and apoptosis. The molecular targets include DNA and various cell cycle regulatory proteins. The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Daunorubicin: Another anthracycline with comparable biological activities.
Uniqueness
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride is unique due to its specific bis(2-hydroxyethyl)amino groups, which confer distinct chemical and biological properties. Its ability to selectively block the G2-M phases of the cell cycle sets it apart from other similar compounds.
特性
CAS番号 |
70945-50-5 |
|---|---|
分子式 |
C26H38Cl2N4O6 |
分子量 |
573.5 g/mol |
IUPAC名 |
1,4-bis[2-[bis(2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione;dihydrochloride |
InChI |
InChI=1S/C26H36N4O6.2ClH/c31-15-11-29(12-16-32)9-7-27-21-5-6-22(28-8-10-30(13-17-33)14-18-34)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36;;/h1-6,27-28,31-34H,7-18H2;2*1H |
InChIキー |
KPYYMBOMJWMMHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN(CCO)CCO)NCCN(CCO)CCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


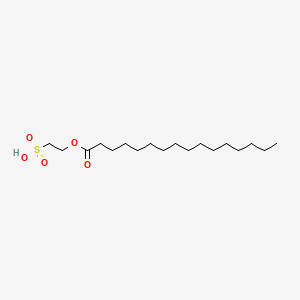


![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)
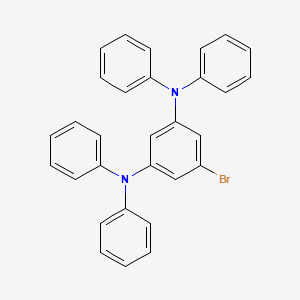
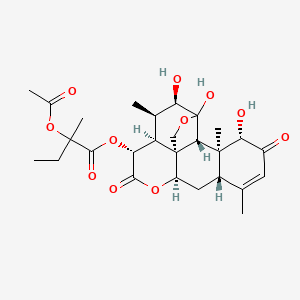
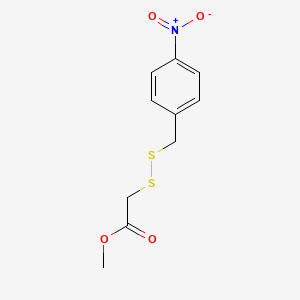
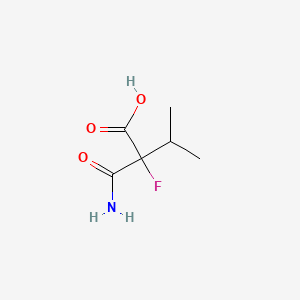

![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
